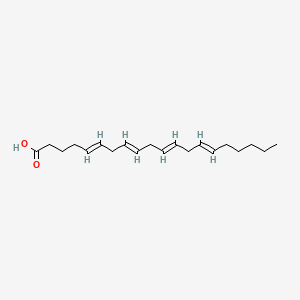
6-amino-2-(3-methylanilino)-1H-pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “6-amino-2-(3-methylanilino)-1H-pyrimidin-4-one” is known as lanatoside C. Lanatoside C is a cardiac glycoside derived from the leaves of the Digitalis lanata plant. It has been traditionally used in medicine for its potent effects on the heart, particularly in the treatment of heart failure and certain arrhythmias.
準備方法
Synthetic Routes and Reaction Conditions
Lanatoside C is typically extracted from the leaves of the Digitalis lanata plant. The extraction process involves several steps, including maceration, filtration, and purification using chromatographic techniques. The purified compound is then crystallized to obtain lanatoside C in its pure form.
Industrial Production Methods
Industrial production of lanatoside C involves large-scale cultivation of Digitalis lanata plants. The leaves are harvested, dried, and processed to extract the glycosides. Advanced chromatographic techniques are employed to isolate and purify lanatoside C from other glycosides present in the extract.
化学反応の分析
Types of Reactions
Lanatoside C undergoes several types of chemical reactions, including:
Hydrolysis: Lanatoside C can be hydrolyzed to produce digitoxigenin and glucose.
Oxidation: It can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Lanatoside C can be reduced to form reduced glycosides.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions are commonly used for the hydrolysis of lanatoside C.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride are employed.
Major Products Formed
Hydrolysis: Digitoxigenin and glucose.
Oxidation: Various oxidized derivatives of lanatoside C.
Reduction: Reduced glycosides.
科学的研究の応用
Lanatoside C has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of cardiac glycosides and their chemical properties.
Biology: Lanatoside C is used in research to study its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in treating heart conditions and its effects on other diseases.
Industry: Lanatoside C is used in the pharmaceutical industry for the development of cardiac medications.
作用機序
Lanatoside C exerts its effects by inhibiting the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which in turn causes an increase in intracellular calcium levels through the sodium-calcium exchanger. The increased calcium levels enhance cardiac contractility, making lanatoside C effective in treating heart failure and certain arrhythmias.
類似化合物との比較
Similar Compounds
Digoxin: Another cardiac glycoside derived from Digitalis species, with similar effects on the heart.
Digitoxin: A cardiac glycoside with a longer half-life compared to lanatoside C.
Ouabain: A cardiac glycoside with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
Lanatoside C is unique due to its specific chemical structure and its balance of potency and duration of action. It has a distinct profile compared to other cardiac glycosides, making it a valuable compound in both research and clinical settings.
特性
IUPAC Name |
6-amino-2-(3-methylanilino)-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-7-3-2-4-8(5-7)13-11-14-9(12)6-10(16)15-11/h2-6H,1H3,(H4,12,13,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZAQIXZSCJIOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=O)C=C(N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC2=NC(=O)C=C(N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(2,3,5-Trihydroxy-4-oxopentyl)oxy]phosphonic acid](/img/structure/B7824547.png)




![[methoxy(sulfanyl)phosphoryl]oxymethane](/img/structure/B7824604.png)

![3-Aza-tricyclo[4.2.1.0*2,5*]non-7-en-4-one](/img/structure/B7824620.png)
![methyl 2-(2-methyl-5-oxo-6,7-dihydro-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B7824621.png)




![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B7824655.png)
